molecular formula C6H4N2O6 B3367944 3,4-Dinitrocatechol CAS No. 20184-66-1

3,4-Dinitrocatechol

Cat. No.: B3367944
CAS No.: 20184-66-1
M. Wt: 200.11 g/mol
InChI Key: YAVVHVRMNIDVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dinitrocatechol is an organic compound with the molecular formula C₆H₄N₂O₆. It is a derivative of catechol, where two hydroxyl groups are substituted by nitro groups at the 3 and 4 positions of the benzene ring. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitrocatechol can be synthesized through the nitration of catechol. The process involves treating catechol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction typically proceeds at temperatures below 50°C to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrocatechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

  • Reduction: Reducing agents like iron powder or hydrogen gas (H₂) in the presence of a catalyst can reduce the nitro groups to amino groups.

  • Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinones or other oxidized derivatives.

  • Reduction: Reduction of the nitro groups can produce 3,4-diaminocatechol or other aminated derivatives.

  • Substitution: Substitution reactions can lead to the formation of halogenated or other substituted catechols.

Scientific Research Applications

3,4-Dinitrocatechol has several applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitro-substituted catechols on cellular processes.

  • Medicine: this compound has potential therapeutic applications, particularly in the development of anti-inflammatory and antioxidant agents.

  • Industry: It is employed in the production of certain polymers and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism by which 3,4-dinitrocatechol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro groups in this compound can interact with enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

3,4-Dinitrocatechol is similar to other nitro-substituted catechols, such as 2,3-dinitrocatechol and 2,6-dinitrocatechol. its unique position of nitro groups at the 3 and 4 positions gives it distinct chemical and biological properties. These differences can affect its reactivity, stability, and biological activity compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3,4-dinitrobenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVVHVRMNIDVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174013
Record name 1,2-Benzenediol, 3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20184-66-1
Record name 3,4-Dinitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20184-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 3,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 3,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dinitrocatechol
Reactant of Route 2
Reactant of Route 2
3,4-Dinitrocatechol
Reactant of Route 3
Reactant of Route 3
3,4-Dinitrocatechol
Reactant of Route 4
3,4-Dinitrocatechol
Reactant of Route 5
3,4-Dinitrocatechol
Reactant of Route 6
3,4-Dinitrocatechol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.